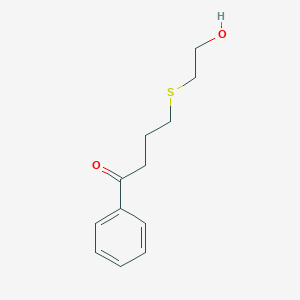
4-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one is an organic compound that features a phenyl group attached to a butanone backbone, with a hydroxyethylthio substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one typically involves the reaction of a phenylbutanone derivative with a hydroxyethylthio compound under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
4-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanone backbone can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
4-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one involves its interaction with specific molecular targets. The hydroxyethylthio group can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The phenyl group may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-((2-Hydroxyethyl)thio)benzoic acid: Similar structure but with a carboxylic acid group instead of a butanone backbone.
4-((2-Hydroxyethyl)thio)benzaldehyde: Similar structure but with an aldehyde group instead of a butanone backbone.
Uniqueness
4-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a hydroxyethylthio group and a phenylbutanone backbone allows for diverse chemical transformations and interactions with biological targets.
属性
分子式 |
C12H16O2S |
|---|---|
分子量 |
224.32 g/mol |
IUPAC 名称 |
4-(2-hydroxyethylsulfanyl)-1-phenylbutan-1-one |
InChI |
InChI=1S/C12H16O2S/c13-8-10-15-9-4-7-12(14)11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |
InChI 键 |
SAGDTTIQGFJUNH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CCCSCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




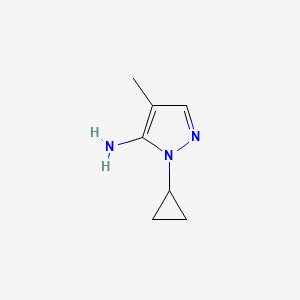
![4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene](/img/structure/B13495987.png)
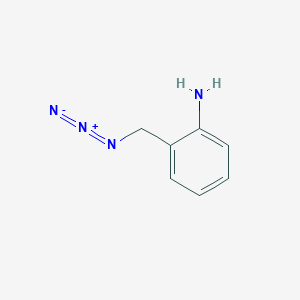

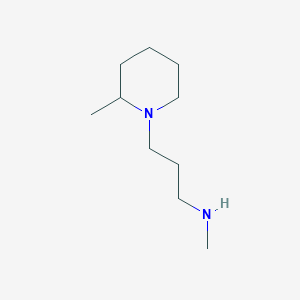
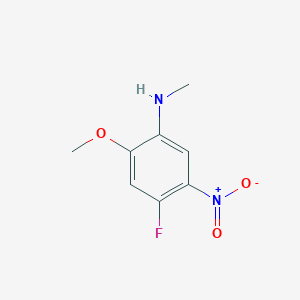
![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate](/img/structure/B13496029.png)
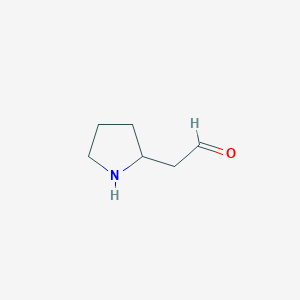
![3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid](/img/structure/B13496033.png)
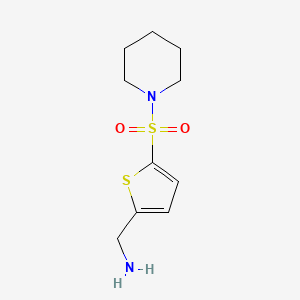
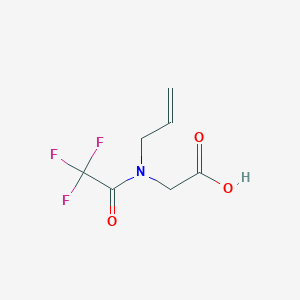
![2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride](/img/structure/B13496058.png)
